molecular formula C11H9ClN2O2 B7575969 2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide

2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide

Cat. No.: B7575969
M. Wt: 236.65 g/mol
InChI Key: GDTHUFCYOWUBOD-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide is a chemical compound that features an oxazole ring, a phenyl group, and a chloroacetamide moiety The oxazole ring is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide typically involves the reaction of 3-(1,3-oxazol-5-yl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the phenyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of reduced oxazole derivatives or phenyl ring modifications.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and chloroacetamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, making the compound useful in studying biological processes and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole derivatives: These compounds also contain an oxazole ring but with a benzene ring fused to it.

    Isoxazole derivatives: Isoxazoles have a similar structure but with the nitrogen and oxygen atoms in different positions.

Uniqueness

2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloroacetamide group allows for targeted modifications and interactions with biological molecules, making it a valuable compound in research and development .

Properties

IUPAC Name

2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-5-11(15)14-9-3-1-2-8(4-9)10-6-13-7-16-10/h1-4,6-7H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTHUFCYOWUBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCl)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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